molecular formula C6H6ClN3OS B14569473 Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- CAS No. 61689-60-9

Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)-

Cat. No.: B14569473
CAS No.: 61689-60-9
M. Wt: 203.65 g/mol
InChI Key: ADHIJKLEWVGNGG-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- is a chemical compound with a unique structure that includes a pyrazine ring, a thioamide group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thioamide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The thioamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: 6-chloropyrazine-2-carboxylic acid.

    Reduction: 6-chloro-N-(hydroxymethyl)pyrazine-2-amine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antitubercular agent.

    6-chloropyrazine-2-carboxamide: Another pyrazine derivative with potential biological activity.

Uniqueness

Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl group, in particular, allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

61689-60-9

Molecular Formula

C6H6ClN3OS

Molecular Weight

203.65 g/mol

IUPAC Name

6-chloro-N-(hydroxymethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C6H6ClN3OS/c7-5-2-8-1-4(10-5)6(12)9-3-11/h1-2,11H,3H2,(H,9,12)

InChI Key

ADHIJKLEWVGNGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=S)NCO

Origin of Product

United States

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